3-(1,3-Benzothiazol-2-yl)-1-(3,4-dimethoxyphenyl)propan-1-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-1-(3,4-dimethoxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-(3,4-dimethoxyphenyl)propan-1-one typically involves the condensation of 2-aminobenzothiazole with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzothiazole and phenyl rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-Benzothiazol-2-yl)-1-(3,4-dimethoxyphenyl)propan-1-one is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1-(3,4-dimethoxyphenyl)propan-1-one depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)phenol
- 3-(1,3-Benzothiazol-2-yl)-1-phenylpropan-1-one
- 3-(1,3-Benzothiazol-2-yl)-1-(4-methoxyphenyl)propan-1-one
Uniqueness
3-(1,3-Benzothiazol-2-yl)-1-(3,4-dimethoxyphenyl)propan-1-one is unique due to the presence of both benzothiazole and dimethoxyphenyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17NO3S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C18H17NO3S/c1-21-15-9-7-12(11-16(15)22-2)14(20)8-10-18-19-13-5-3-4-6-17(13)23-18/h3-7,9,11H,8,10H2,1-2H3 |
InChI Key |
IJIVCWQFPSYAIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC2=NC3=CC=CC=C3S2)OC |
Origin of Product |
United States |
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